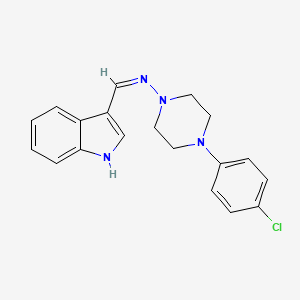![molecular formula C22H29NO B6113478 [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6113478.png)
[1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol, also known as BMBM, is a chemical compound that has been extensively studied for its potential application in scientific research. BMBM is a piperidine derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for use in various research areas.
作用機序
The exact mechanism of action of [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is thought to contribute to the anticonvulsant and cognitive-enhancing effects of [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol.
Biochemical and Physiological Effects
[1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol has a range of biochemical and physiological effects that make it a promising candidate for scientific research. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol has also been shown to improve cognitive function and memory retention in animal studies. In addition, [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol has been shown to have anticancer properties, making it a promising candidate for cancer research.
実験室実験の利点と制限
One of the main advantages of using [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol in scientific research is its availability and purity. The synthesis of [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol has been optimized to increase yield and purity, making it readily available for use in laboratory experiments. In addition, [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol has been extensively studied for its potential application in various research areas, making it a well-established compound for scientific research.
However, there are also limitations to using [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol in laboratory experiments. One of the main limitations is that the exact mechanism of action of [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol is not fully understood, making it difficult to interpret the results of experiments. In addition, [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol has been shown to have some toxicity in animal studies, which may limit its use in certain research areas.
将来の方向性
There are several future directions for research on [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol. One area of research is the development of more potent and selective [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol analogs for use in various scientific research areas. Another area of research is the investigation of the potential use of [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol and its potential applications in various research areas.
Conclusion
In conclusion, [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol is a promising candidate for use in various scientific research areas. It has been extensively studied for its potential application in treating neurodegenerative disorders, as well as for its anticonvulsant, anxiolytic, and antidepressant effects. While there are limitations to using [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol in laboratory experiments, its availability and purity make it a well-established compound for scientific research. Further research is needed to fully understand the mechanism of action of [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol and its potential applications in various research areas.
合成法
The synthesis of [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol involves the reaction of 2-methylbenzylamine with 3-chloro-1,2-propanediol in the presence of sodium hydroxide. This reaction results in the formation of 1,3-bis(2-methylbenzyl)-3-chloropropan-2-ol, which is then treated with piperidine to yield [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol. The synthesis of [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol has been optimized to increase yield and purity, making it readily available for scientific research.
科学的研究の応用
[1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol has been widely studied for its potential application in various scientific research areas. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, [1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol has been shown to have anticancer properties, making it a promising candidate for cancer research.
特性
IUPAC Name |
[1,3-bis[(2-methylphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c1-18-8-3-5-10-20(18)14-22(17-24)12-7-13-23(16-22)15-21-11-6-4-9-19(21)2/h3-6,8-11,24H,7,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRYNSNLDGVKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCCN(C2)CC3=CC=CC=C3C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine](/img/structure/B6113396.png)
![N-(2-oxo-2-{2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}ethyl)benzamide](/img/structure/B6113397.png)

![3-chloro-5-(2-furyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6113416.png)

![2,4-dihydroxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6113436.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-(1H-pyrazol-5-ylmethyl)butanamide](/img/structure/B6113444.png)
![N-(4-methoxyphenyl)-1-[3-(4-methyl-1-piperazinyl)propanoyl]-3-piperidinamine](/img/structure/B6113449.png)
![2-(2-biphenylyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6113453.png)
![1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride](/img/structure/B6113467.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B6113481.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6113488.png)
